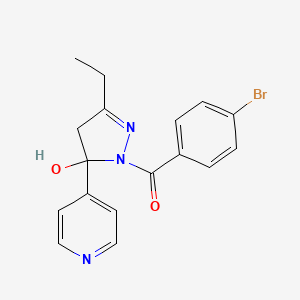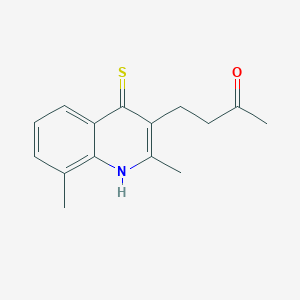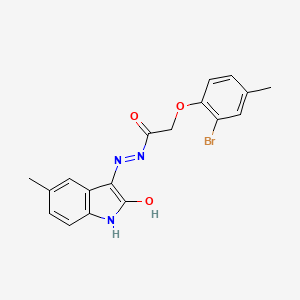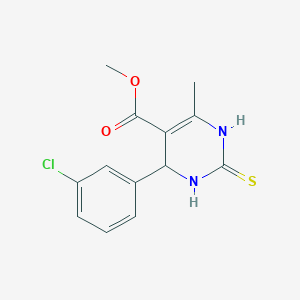
1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. This compound is a pyrazolone derivative that has been synthesized through various methods and has been the subject of extensive research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves its ability to inhibit the activity of specific enzymes, including PKC and COX-2. This inhibition results in a decrease in the production of inflammatory mediators, which may lead to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol have been studied extensively. It has been shown to have anti-inflammatory effects, as well as potential anti-cancer properties. Additionally, it has been shown to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its ability to inhibit specific enzymes involved in inflammation and cancer progression. However, limitations include the need for further research to fully understand its mechanisms of action and potential side effects.
Zukünftige Richtungen
For research on 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol include further studies on its potential anti-inflammatory and anti-cancer properties, as well as its potential neuroprotective effects. Additionally, research on its potential side effects and toxicity is needed to fully understand its safety profile. Further studies on its mechanism of action may also lead to the development of more effective treatments for inflammatory and neurodegenerative diseases.
In conclusion, 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a compound that has gained significant attention in the scientific community due to its potential applications in biological research. Its ability to inhibit specific enzymes involved in inflammation and cancer progression make it a promising candidate for the development of new treatments for these diseases. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesemethoden
The synthesis of 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been achieved through various methods, including the reaction of 4-bromobenzoyl chloride with ethyl acetoacetate and 4-pyridinecarboxaldehyde in the presence of a base. Other methods include the reaction of 4-bromobenzoyl chloride with ethyl acetoacetate and 4-pyridinecarboxylic acid in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in various scientific research applications, including as a potential anti-inflammatory agent, as well as a potential inhibitor of protein kinase C (PKC). It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-2-15-11-17(23,13-7-9-19-10-8-13)21(20-15)16(22)12-3-5-14(18)6-4-12/h3-10,23H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDHSWCODJQODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)
![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)


![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)

![5-(4-iodophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4889849.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4889855.png)
![4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)



![methyl 3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4889892.png)
